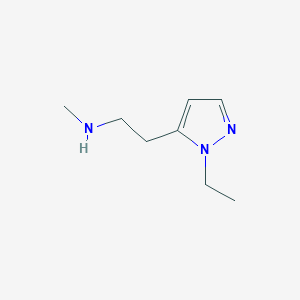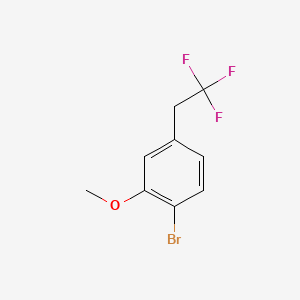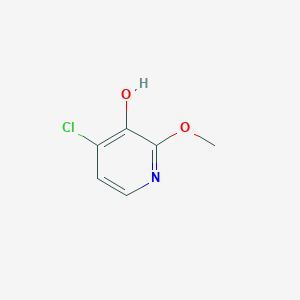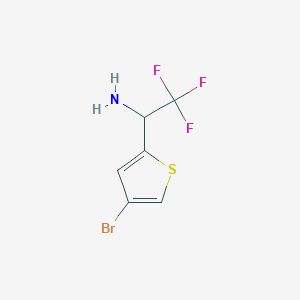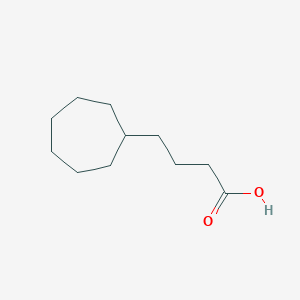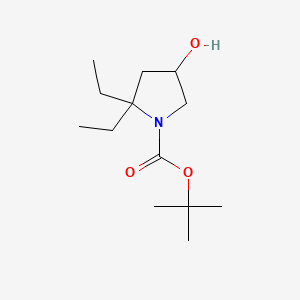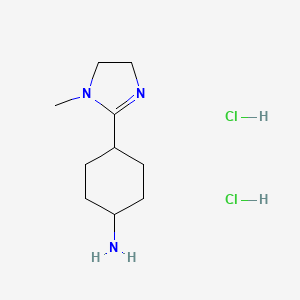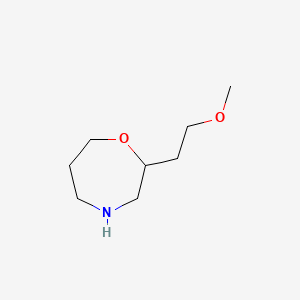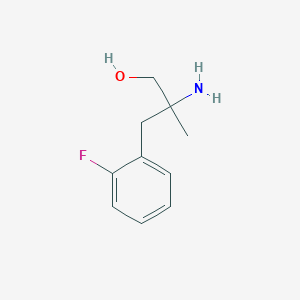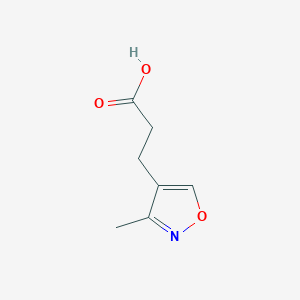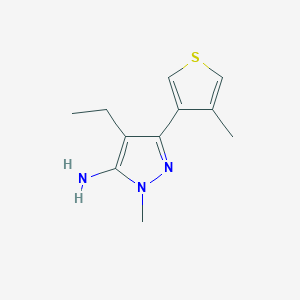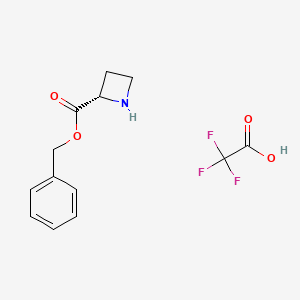
benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of benzyl (2S)-azetidine-2-carboxylate and trifluoroacetic acid. Benzyl (2S)-azetidine-2-carboxylate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-azetidine-2-carboxylate typically involves the protection of the azetidine nitrogen using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting benzyl-protected azetidine is then reacted with trifluoroacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the benzyl group or the azetidine ring.
Substitution: Substituted benzyl or azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid can act as a catalyst or reagent in various chemical transformations, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (2S)-azetidine-2-carboxylate: Lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Lacks the benzyl (2S)-azetidine-2-carboxylate component.
Benzyl (2S)-azetidine-2-carboxylate; hydrochloric acid: Similar structure but with hydrochloric acid instead of trifluoroacetic acid.
Uniqueness
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H14F3NO4 |
|---|---|
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
benzyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)/t10-;/m0./s1 |
InChI-Schlüssel |
BUPXEOPTBZDZTF-PPHPATTJSA-N |
Isomerische SMILES |
C1CN[C@@H]1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CNC1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


